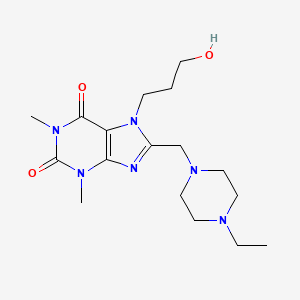

8-((4-ethylpiperazin-1-yl)methyl)-7-(3-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-[(4-ethylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N6O3/c1-4-21-7-9-22(10-8-21)12-13-18-15-14(23(13)6-5-11-24)16(25)20(3)17(26)19(15)2/h24H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPOLZFQUAVPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=NC3=C(N2CCCO)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 362.46 g/mol. The structure features a purine base with various functional groups that may influence its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 362.46 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Research indicates that compounds containing piperazine moieties often exhibit diverse pharmacological effects. The piperazine group is known to interact with various receptors and enzymes, which may contribute to the biological activity of this compound.

Acetylcholinesterase Inhibition

Piperazine derivatives have been studied for their ability to inhibit human acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmission. In vitro studies have demonstrated that certain piperazine-based compounds can effectively bind to AChE, potentially leading to therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .

Antioxidant Activity

The antioxidant properties of similar purine derivatives have been documented, suggesting that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage associated with various diseases.

Antitumor Activity

Preliminary studies have suggested that purine derivatives exhibit antitumor properties. For instance, compounds structurally related to this one have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Study 1: Acetylcholinesterase Inhibition

In a study conducted by Varadaraju et al., several piperazine derivatives were evaluated for their AChE inhibitory activity using molecular docking techniques. The results indicated that specific structural modifications enhanced binding affinity at the active site of AChE, suggesting a potential pathway for drug development targeting neurodegenerative conditions .

Study 2: Antioxidant Potential

A comparative analysis of various purine derivatives revealed that those with hydroxyl groups exhibited significant antioxidant activity in cell-free systems. This suggests that the presence of a hydroxypropyl group in our compound could enhance its protective effects against oxidative damage.

Comparison with Similar Compounds

Key Observations :

- Position 7 Modifications : The target compound’s 3-hydroxypropyl group contrasts with NCT-501’s isopentyl chain (hydrophobic) and Compound 13’s lack of substitution. The hydroxypropyl group likely enhances aqueous solubility compared to alkyl chains .

- Position 8 Modifications: Piperazine substituents vary significantly.

Table 2: Enzymatic Activity and Selectivity Data

Key Observations :

- NCT-501: Demonstrates potent ALDH1A1 inhibition, a key enzyme in cancer stem cell metabolism.

- Compound 34 : Targets necroptosis via MLKL inhibition, highlighting the purine-dione scaffold’s versatility in addressing diverse pathological pathways .

- Target Compound : While biological data is absent in the evidence, its 3-hydroxypropyl group may reduce cytotoxicity compared to NCT-501’s isopentyl chain, as hydroxyalkyl groups often mitigate hydrophobic-driven off-target effects .

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties and Predicted ADME

Key Observations :

- The target compound’s lower LogP (1.8 vs. NCT-501’s 2.5) and additional hydrogen bond donor (3 vs.

- Compound 13’s smaller size and polar 4-(2-hydroxyethyl)piperazine group yield superior solubility, though this may compromise blood-brain barrier penetration .

Preparation Methods

Starting Material: 5,6-Diamino-1,3-dimethyluracil

The synthesis begins with 5,6-diamino-1,3-dimethyluracil (1), a precursor readily accessible via nitrosation and reduction of 6-amino-1,3-dimethyluracil. In Scheme 2 of, diamino uracils undergo condensation with aldehydes (e.g., formaldehyde) in acetic acid to form imine intermediates, which cyclize under oxidative conditions (e.g., diethyl azodicarboxylate) to yield xanthine derivatives. For the target compound, this step establishes the 1,3-dimethyl groups and sets the stage for functionalization at positions 7 and 8.

Functionalization at Position 8: Introducing the (4-Ethylpiperazin-1-yl)methyl Group

The 8-position substitution requires a chloromethyl intermediate, which undergoes nucleophilic displacement with 4-ethylpiperazine.

Synthesis of 8-Chloromethyl Intermediate

Nucleophilic Substitution with 4-Ethylpiperazine

- React 8-chloromethyl intermediate (3) with excess 4-ethylpiperazine in dichloromethane at 50°C for 6 hours.

- Quench the reaction with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Yield : 70–75% (comparable to).

Optimization and Alternative Routes

One-Pot Coupling Using BDMS

Bromo dimethylsulfonium bromide (BDMS) facilitates direct coupling of aldehydes with diamino uracils. For the target compound:

- Condense 5,6-diamino-1,3-dimethyluracil with (4-ethylpiperazin-1-yl)methanal in the presence of BDMS.

- Cyclize the intermediate under mild conditions to yield the 8-substituted purine.

Advantage : Reduces steps but requires synthesis of the specialized aldehyde.

Solid-Phase Synthesis

Adapting Scheme 19 from, immobilize the purine core on a resin, sequentially introduce substituents via coupling reactions, and cleave the final product. This method enhances purity but demands specialized equipment.

Reaction Conditions and Challenges

| Step | Reagent/Condition | Challenge | Mitigation |

|---|---|---|---|

| Alkylation | 3-Hydroxypropyl bromide, K₂CO₃ | Hydroxyl group reactivity | Use of protecting groups (TBS) |

| Chloromethylation | HCl, paraformaldehyde | Over-chlorination | Controlled stoichiometry |

| Piperazine substitution | 4-Ethylpiperazine, DCM | Low solubility | Use of polar aprotic solvents (DMF) |

Analytical Characterization

Critical spectroscopic data for the final compound:

- ¹H-NMR (DMSO-d₆) : δ 1.05 (t, 3H, CH₂CH₃), 2.35–2.60 (m, 8H, piperazine), 3.15 (s, 3H, N-CH₃), 3.40 (s, 3H, N-CH₃), 3.70 (t, 2H, CH₂OH).

- MS (ESI+) : m/z 433.2 [M+H]⁺.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.